Carbobenzoxyphenylalanylglycine

説明

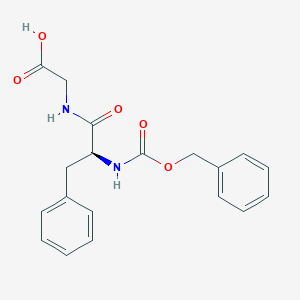

Structure

3D Structure

特性

IUPAC Name |

2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIUAJRTESSOCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-99-1 |

Source

|

| Record name | Carbobenzoxyphenylalanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Phe-Gly (CAS Number 13122-99-1): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Z-Phe-Gly, also known as N-Benzyloxycarbonyl-L-phenylalanylglycine. Intended for professionals in chemical and pharmaceutical research, this document delves into the core physicochemical properties, synthesis, and biological significance of this N-terminally protected dipeptide. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for the effective utilization of Z-Phe-Gly in research and development.

Core Properties of Z-Phe-Gly

Z-Phe-Gly is a dipeptide derivative where the N-terminus of the phenylalanine residue is protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus while allowing for the activation of the C-terminal carboxyl group for peptide bond formation.

Physicochemical Characteristics

A summary of the key physicochemical properties of Z-Phe-Gly is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13122-99-1 | [1][2] |

| Molecular Formula | C₁₉H₂₀N₂O₅ | [1][2] |

| Molecular Weight | 356.38 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 148-152 °C | [1] |

| Purity | Typically ≥99% | [1] |

| Storage Temperature | 0-8 °C | [1] |

Structural Representation

The chemical structure of Z-Phe-Gly is depicted below. The benzyloxycarbonyl group provides a lipophilic character to the molecule, while the free carboxylic acid at the glycine terminus allows for its participation in further chemical reactions.

Caption: Chemical structure of Z-Phe-Gly.

Synthesis and Purification

Z-Phe-Gly is typically synthesized through solution-phase peptide coupling. The rationale for this approach lies in its scalability and the ability to purify intermediates, ensuring a high-purity final product.

General Synthesis Workflow

The synthesis involves the coupling of Z-L-phenylalanine with glycine methyl ester, followed by the saponification of the methyl ester to yield the final product. The choice of coupling reagents and reaction conditions is critical to minimize side reactions, such as racemization.

Caption: General workflow for the synthesis of Z-Phe-Gly.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol provides a representative method for the synthesis of Z-Phe-Gly.

Materials:

-

Z-L-phenylalanine

-

Glycine methyl ester hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Coupling Reaction: a. To a solution of Z-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC·HCl (1.1 eq) at 0 °C. b. In a separate flask, neutralize glycine methyl ester hydrochloride (1.1 eq) with DIPEA (1.1 eq) in anhydrous DMF. c. Add the neutralized glycine methyl ester solution to the activated Z-L-phenylalanine solution and stir the reaction mixture at room temperature overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification of Intermediate: a. Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Gly-OMe. c. Purify the crude product by silica gel column chromatography if necessary.

-

Saponification: a. Dissolve the purified Z-Phe-Gly-OMe in a mixture of MeOH and water. b. Add 1 M NaOH (1.1 eq) and stir at room temperature. c. Monitor the reaction by TLC until the starting material is consumed.

-

Final Work-up and Purification: a. Acidify the reaction mixture with 1 M HCl to pH 2-3. b. Extract the product with EtOAc. c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude Z-Phe-Gly. d. Purify by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to obtain pure Z-Phe-Gly.

Biological Activity and Applications

Z-Phe-Gly serves as a versatile building block in the synthesis of more complex peptides with therapeutic potential.[3] Its applications are primarily in the fields of drug development and biochemical research.

Enzyme Substrate and Inhibitor Development

Z-Phe-Gly is a known substrate for the exopeptidase carboxypeptidase Y from baker's yeast. Carboxypeptidases are a class of proteases that cleave the C-terminal peptide bond of proteins and peptides. The specificity of these enzymes is often directed by the nature of the C-terminal amino acid residue. The use of Z-Phe-Gly as a substrate allows for the kinetic characterization of carboxypeptidases and the screening of potential inhibitors.

While specific IC₅₀ or Kᵢ values for Z-Phe-Gly as an inhibitor are not widely reported in the literature, its structural analogs are utilized in the design of enzyme inhibitors. The benzyloxycarbonyl group and the dipeptide backbone can be tailored to fit the active site of target proteases, making it a valuable scaffold for inhibitor design. For instance, related Z-protected peptides have been explored as building blocks for inhibitors of enzymes involved in cancer and metabolic disorders.[3]

Role in Peptide Synthesis and Drug Discovery

The primary application of Z-Phe-Gly is as an intermediate in the synthesis of larger, biologically active peptides. The Z-group provides robust protection of the N-terminus under various coupling conditions and can be readily removed by catalytic hydrogenation. This allows for the stepwise elongation of the peptide chain.

The dipeptide unit itself can be a critical component of a pharmacophore. The phenylalanine residue provides an aromatic and hydrophobic side chain that can engage in key interactions with biological targets, while the glycine residue offers conformational flexibility. This combination is found in numerous bioactive peptides.

Analytical Characterization

The purity and identity of Z-Phe-Gly are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of Z-Phe-Gly. The characteristic chemical shifts for the protons and carbons of the benzyloxycarbonyl group, the phenylalanine side chain, and the glycine backbone provide a fingerprint of the molecule.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic protons (Z-group and Phe side chain): ~7.2-7.4 ppm (m, 10H)

-

CH₂ of Z-group: ~5.0 ppm (s, 2H)

-

α-H of Phe: ~4.3-4.4 ppm (m, 1H)

-

β-CH₂ of Phe: ~2.8-3.1 ppm (m, 2H)

-

α-CH₂ of Gly: ~3.7-3.8 ppm (d, 2H)

-

Amide NHs: ~7.5-8.5 ppm (broad signals)

-

Carboxylic acid OH: ~12.5 ppm (broad s)

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of Z-Phe-Gly. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

Typical HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 254 nm

Conclusion

Z-Phe-Gly (CAS 13122-99-1) is a fundamental building block in the field of peptide chemistry and drug discovery. Its well-defined physicochemical properties, established synthesis protocols, and utility as a precursor to biologically active peptides make it an indispensable tool for researchers. A thorough understanding of its synthesis and analytical characterization is crucial for its effective application in the development of novel therapeutics and biochemical probes. This guide provides a solid foundation of technical knowledge to support these endeavors.

References

- Chem Impex Intern

- Chem-Impex. Z-Gly-Phe-NH2.

- Sigma-Aldrich. Z-Phe-Gly-OH | 13122-99-1.

- MedChemExpress. Z-Gly-Gly-Phe-OH | Active Compound.

- Chem-Impex. Z-Gly-Phe-OH.

- PubChem. Phenylalanyl-phenylalanyl-glycine. CID 150641.

- Helix Chromatography. HPLC Methods for analysis of Phenylalanine.

- Simultaneous Identification and Quantification of Phenylalanine, Glycine and Lysine amino acids and conjugated heterocyclic amines in Maillard chemical model system using RP-HPLC-DAD. Research Journal of Pharmacy and Technology. 2023.

- BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). 2025.

- ChemicalBook. PHE-GLY-GLY(23576-42-3) 13C NMR spectrum.

- ChemicalBook. Z-GLY-GLY-PHE-OH(13171-93-2) 1H NMR spectrum.

- ACS Publications. Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. 2017.

- Wikipedia. Carboxypeptidase A.

- PubMed. A mechanism of action for carboxypeptidase A.

- PubMed Central. Carboxypeptidase A mechanisms.

- ResearchGate. Structure and mechanism of carboxypeptidase A.

- PubMed. Carboxypeptidase A: mechanism of zinc inhibition.

- MedChemExpress. Phe-Gly (L-Phenylalanylglycine).

- Chem-Impex. Z-L-phenylglycine.

- ResearchGate. Solid-State Synthesis and Self-Assembly of cyclo(Phe-Gly) Dipeptide. 2026.

- The Journal of Organic Chemistry. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides.

- ResearchGate. Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. 2025.

- PeptaNova. Z-Gly-Phe-NH2.

- Chemistry Steps. NMR Chemical Shift Values Table. 2024.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. 2020.

- Identifying amino acids in protein NMR spectra.

- Merck Millipore.

- ResearchGate.

- Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry.

- Inhibition kinetics.

- Sigma-Aldrich. HPLC Analysis of Glycans.

- PubMed Central. Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor. 2021.

- Longdom Publishing.

- PubMed Central. Signaling in Control of Cell Growth and Metabolism.

- ResearchGate. Lipid biochemistry: Functions of glycerolipids and sphingolipids in cellular signaling. 2025.

- PubMed Central. Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics.

- PubMed Central.

- Chem-Impex. Z-L-valyl-L-glycine.

Sources

Technical Guide: Cbz-Phe-Gly vs. Z-Phe-Gly Nomenclature & Application

Executive Summary

In the field of peptide chemistry and drug development, precision is paramount. A common point of confusion for early-career scientists and interdisciplinary researchers is the distinction between Cbz-Phe-Gly and Z-Phe-Gly .

The Definitive Answer: There is no chemical difference. Cbz and Z are synonymous abbreviations for the same protecting group: Benzyloxycarbonyl .

-

Cbz is the structural abbreviation (Carbo-benzyl-oxy).

-

Z is the historical honorary abbreviation (named after Leonidas Zervas ).

This guide serves two purposes:

-

Clarify the Nomenclature: Explain the historical and chemical context of the Bergmann-Zervas synthesis.

-

Technical Application: Use the Z-Phe-Gly dipeptide as a case study to demonstrate the synthesis, stability, and enzymatic utility of the Z-protecting group in modern biochemistry.

Part 1: Historical & Chemical Identity

The Bergmann-Zervas Legacy

The "Z" group is the "founding father" of reversible peptide protection. In 1932, Max Bergmann and Leonidas Zervas published their seminal paper in Berichte der deutschen chemischen Gesellschaft. They introduced the carbobenzoxy group, which allowed, for the first time, the synthesis of defined peptide sequences without racemization.

-

The "Z" Abbreviation: Adopted to honor Leonidas Zervas. It remains the standard in peptide chemistry journals (e.g., Journal of Peptide Science).

-

The "Cbz" Abbreviation: Adopted later, primarily in general organic chemistry, to provide a more intuitive structural mnemonic (Carbobenzoxy).

Chemical Structure

The protecting group is a benzyl carbamate . It protects the amine functionality by converting it into a urethane.

Structure of Z-Phe-Gly-OH:

Orthogonality and Stability

The utility of the Z group lies in its orthogonality to other common protecting groups (Boc and Fmoc).

| Condition | Z (Cbz) Stability | Boc Stability | Fmoc Stability |

| TFA (Acid) | Stable | Unstable (Cleaved) | Stable |

| Piperidine (Base) | Stable | Stable | Unstable (Cleaved) |

| H₂ / Pd (Redox) | Unstable (Cleaved) | Stable | Stable |

| HBr / AcOH | Unstable (Cleaved) | Unstable | Stable |

Part 2: Synthesis Protocol (Z-Phe-Gly)

This section details the solution-phase synthesis of Z-Phe-Gly-OH . This workflow demonstrates the "Schotten-Baumann" protection followed by a standard coupling.

Experimental Workflow Diagram

Caption: Step-wise solution-phase synthesis of Z-Phe-Gly-OH, highlighting the stability of the Z-group during basic hydrolysis.

Detailed Methodology

Step 1: Preparation of Z-Phe-OH (Schotten-Baumann Conditions)

-

Reagents: L-Phenylalanine, Benzyl chloroformate (Z-Cl), NaOH (2M).

-

Protocol: Dissolve Phe in NaOH at 0°C. Add Z-Cl dropwise while maintaining pH > 10. The basic environment neutralizes the HCl byproduct.

-

Why: The Z-group is introduced as a carbamate. The low temperature prevents hydrolysis of the Z-Cl reagent itself.

Step 2: Coupling (Z-Phe-OH + H-Gly-OEt)

-

Reagents: Z-Phe-OH, Glycine ethyl ester HCl, EDC.HCl, HOBt, DIPEA, DCM/DMF.

-

Protocol: Activate Z-Phe-OH with EDC/HOBt for 15 mins. Add H-Gly-OEt and DIPEA. Stir at RT for 12h.

-

Causality: HOBt is used to suppress racemization of the Phenylalanine alpha-carbon. The Z-group (unlike acetyl) further prevents racemization by preventing oxazolone formation.

Step 3: Saponification to Z-Phe-Gly-OH

-

Reagents: LiOH (2 eq), THF/Water (3:1).

-

Protocol: Stir the ester in LiOH solution. Monitor by TLC. Acidify to pH 2 with 1M HCl to precipitate the product.

-

Critical Note: The Z-group is stable to base . This allows the removal of the ethyl ester (OEt) without affecting the N-terminal protection. This would not be possible with Fmoc protection.

Part 3: Deprotection & Application

Deprotection Mechanisms

To utilize the peptide (or to sequence it), the Z-group must be removed.

Method A: Catalytic Hydrogenolysis (The "Clean" Method)

-

Reagents: H₂ gas (1 atm), 10% Pd/C, Methanol.

-

Mechanism: Palladium coordinates the benzyl ring and hydrogen. The benzylic C-O bond is cleaved, releasing Toluene and Carbamic acid (which spontaneously decarboxylates to CO₂ and the free amine).

-

Advantage: Neutral conditions. No acid/base workup required.

Method B: Acidolysis (The "Harsh" Method)

-

Reagents: 33% HBr in Acetic Acid.

-

Mechanism: Protonation of the carbonyl oxygen followed by SN1/SN2 attack of the bromide ion on the benzyl carbon.

-

Disadvantage: Can damage sensitive side chains (e.g., Trp, Met).

Case Study: Z-Phe-Gly as a Metalloprotease Substrate

Z-Phe-Gly is not just a synthetic intermediate; it is a functional probe in enzymology.

-

Enzyme Target: Thermolysin (EC 3.4.24.27) and Carboxypeptidase A .[1]

-

Mechanism: Thermolysin is a zinc metalloprotease that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues (like Leucine or Phenylalanine). However, it requires a blocked N-terminus to prevent the substrate from binding in a non-productive mode.

-

Role of Z-Group: The Z-group mimics the hydrophobic pocket interactions, effectively acting as a "P2" residue, positioning the Phe-Gly bond for hydrolysis (or the Z-Phe bond depending on the specific homolog).

Enzymatic Assay Workflow:

-

Substrate: Z-Phe-Gly-OH (2 mM).

-

Enzyme: Thermolysin (0.1 µM) in Tris-HCl (pH 7.5, 10mM CaCl₂).

-

Detection: Monitor the decrease in absorbance at 230-240 nm (peptide bond cleavage) or use HPLC to quantify the release of Z-Phe and Gly.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Morihara, K., & Tsuzuki, H. (1970). Thermolysin: Kinetic study with oligopeptides. European Journal of Biochemistry, 15(2), 374–380.

-

Bachem. (2021). Z - Benzyloxycarbonyl - Technical Note.

-

BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.

Sources

Solubility Characteristics of Carbobenzoxyphenylalanylglycine (Z-Phe-Gly-OH) in Dimethyl Sulfoxide (DMSO) and Water

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzoxyphenylalanylglycine, also known as Z-Phe-Gly-OH, is a protected dipeptide frequently utilized in peptide synthesis and various biochemical assays. Its utility in experimental settings is fundamentally dependent on its solubility, which dictates the preparation of stock solutions and the final concentrations achievable in aqueous biological systems. This guide provides a detailed analysis of the physicochemical properties of Z-Phe-Gly-OH that govern its solubility. We present a comprehensive examination of its high solubility in the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and its inherently poor solubility in water. This document outlines field-proven, step-by-step protocols for the effective solubilization and preparation of stock solutions in DMSO, as well as best practices for diluting these stocks into aqueous media for experimental use. The causality behind each methodological step is explained to empower researchers with a robust understanding of the principles at play.

Introduction: The Critical Role of Solubility

The N-terminally protected dipeptide, Carbobenzoxyphenylalanylglycine (Z-Phe-Gly-OH), serves as a valuable building block and substrate in various research applications, including enzyme kinetics and peptide synthesis.[1][2] The success of these applications hinges on the ability to accurately and reliably prepare solutions of known concentrations. However, the physicochemical nature of protected peptides often presents significant solubilization challenges, particularly in the aqueous buffers required for most biological assays.[3][4] Improper solubilization can lead to inaccurate concentration calculations, peptide precipitation, and ultimately, experimental failure.[5]

This guide serves as an authoritative resource for understanding and overcoming the solubility challenges associated with Z-Phe-Gly-OH. We will explore its solubility behavior in two common solvents: Dimethyl Sulfoxide (DMSO), a powerful organic solvent, and water, the universal biological solvent.

Physicochemical Profile of Carbobenzoxyphenylalanylglycine

A predictive understanding of a peptide's solubility begins with an analysis of its molecular structure. The amino acid composition and protecting groups are the primary determinants of its interaction with different solvents.[5][6]

Molecular Structure Analysis: Z-Phe-Gly-OH is composed of three key moieties that define its overall character:

-

N-terminal Carbobenzoxy (Z) Group: This large, aromatic protecting group is highly nonpolar and hydrophobic.

-

Phenylalanine (Phe) Residue: The benzyl side chain of phenylalanine is also large and hydrophobic, significantly contributing to the molecule's poor affinity for water.[7][8]

-

Glycine (Gly) Residue: As the simplest amino acid, glycine is small and contributes minimally to the overall polarity.[9][10]

-

C-terminal Carboxylic Acid (-COOH): This is the only significantly polar and ionizable group in the molecule. At neutral or basic pH, it can be deprotonated to a carboxylate (-COO⁻), imparting a negative charge.[11]

The combined effect of the dominant hydrophobic Z-group and phenylalanine residue renders the entire molecule highly hydrophobic. Peptides containing 50% or more hydrophobic residues are typically insoluble or only sparingly soluble in aqueous solutions.[6]

Figure 1: Structural components of Z-Phe-Gly-OH and their influence on its solubility properties.

Data Summary: Physicochemical Properties

| Property | Value / Description | Rationale / Implication |

| Molecular Formula | C₁₉H₂₀N₂O₅ | [12] |

| Molecular Weight | 356.38 g/mol | [12] |

| Overall Character | Highly Hydrophobic, Acidic | Dominated by two large aromatic groups. The C-terminal -COOH is the only acidic site.[11] |

| Predicted Charge at pH 7.0 | -1 | The carboxylic acid (pKa ~3-4) will be deprotonated, while the N-terminus is protected. |

| Predicted Aqueous Solubility | Very Low | Hydrophobic character far outweighs the single charged group, leading to aggregation in water.[7][8] |

| Predicted DMSO Solubility | High | DMSO is an excellent solvent for a wide range of organic compounds, including hydrophobic peptides.[13][14] |

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of organic molecules, making it an indispensable tool in drug discovery and life sciences research.[13][14][15]

Causality of High Solubility: The efficacy of DMSO as a solvent for Z-Phe-Gly-OH stems from its molecular properties. The strong dipole of the sulfoxide bond allows it to effectively solvate both polar and nonpolar moieties.[16] It disrupts the intermolecular hydrogen bonds and hydrophobic interactions that cause the peptide to aggregate, thereby facilitating dissolution. For hydrophobic peptides, DMSO is often the preferred solvent due to its solubilizing power and relatively low toxicity in cell culture when used at low final concentrations.[6][17]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes a self-validating method for solubilizing Z-Phe-Gly-OH in DMSO. The primary validation is the visual confirmation of a clear, particle-free solution.

Materials:

-

Lyophilized Z-Phe-Gly-OH powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (bath or probe type)

-

Calibrated pipettes

-

Sterile, nuclease-free microcentrifuge tubes[18]

Procedure:

-

Pre-analysis & Preparation: Before opening, centrifuge the vial of lyophilized peptide briefly (e.g., 10,000 x g for 1-2 minutes) to ensure all powder is at the bottom of the tube.[5] Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.

-

Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM). It is crucial to start with pure DMSO, as adding an aqueous solution to a hydrophobic peptide powder will likely result in immediate precipitation.[6]

-

Initial Dissolution: Cap the vial tightly and vortex vigorously for 30-60 seconds. Visually inspect the solution. Most of the peptide should dissolve during this step.

-

Sonication (If Necessary): If any solid particles remain, sonicate the solution.[5] A brief sonication (e.g., 3 cycles of 10-15 seconds) can provide the energy needed to break up persistent aggregates.[5]

-

Expert Insight: Sonication generates localized heat. If the compound is heat-sensitive, use a cooled water bath sonicator or perform sonication in short bursts on ice to prevent degradation.

-

-

Final Validation: After dissolution, the solution should be completely clear and free of any visible particulates. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-particulates that may not be visible. Carefully transfer the supernatant to a new, clearly labeled storage tube.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Peptides containing sensitive residues should be stored under an oxygen-free atmosphere.[19]

Solubility in Water and Aqueous Buffers

As predicted by its molecular structure, Z-Phe-Gly-OH exhibits very poor solubility in water. The hydrophobic forces driving the aggregation of the carbobenzoxy and phenylalanine groups are much stronger than the potential hydrating interactions with the single carboxylate group.[7][8]

Challenges in Aqueous Systems: Directly adding Z-Phe-Gly-OH powder to water or a buffer will result in an insoluble suspension. Even with pH adjustment to ensure the C-terminus is deprotonated (pH > 4), the molecule's hydrophobicity will prevent it from dissolving to any significant concentration. Therefore, for biological experiments, the standard and required method is to first create a concentrated stock in an organic solvent like DMSO and then serially dilute it into the final aqueous medium.[20]

Protocol 2: Preparation of Working Solutions via Dilution from DMSO Stock

This protocol details the correct procedure for diluting a DMSO stock into an aqueous buffer, a critical step where precipitation can occur if not performed correctly.

Procedure:

-

Thaw Stock Solution: Thaw a single-use aliquot of the DMSO stock solution completely and bring it to room temperature.

-

Prepare Aqueous Buffer: Ensure your final experimental buffer (e.g., PBS, Tris, cell culture medium) is prepared and ready.

-

Dilution Technique: The key to preventing precipitation is to add the concentrated DMSO-peptide solution dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer.[18] Never add the aqueous buffer to the concentrated DMSO stock. This localized high concentration of water would immediately cause the peptide to precipitate.

-

Final DMSO Concentration: It is imperative to calculate the final concentration of DMSO in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, as DMSO can have biological effects and toxicity at higher concentrations.[21]

-

Solubility Limit Check: After dilution, visually inspect the working solution for any signs of cloudiness or precipitation. If the solution is not clear, the solubility limit in that specific aqueous medium has been exceeded. The experiment must be repeated with a lower final concentration of the peptide.

Recommended Experimental Workflow

The following workflow provides a logical decision-making process for researchers handling Z-Phe-Gly-OH or other similarly hydrophobic peptides.

Figure 2: A logical workflow for the successful solubilization of Z-Phe-Gly-OH for use in biological assays.

Conclusion

The solubility of Carbobenzoxyphenylalanylglycine is dictated by its predominantly hydrophobic chemical structure. It is readily soluble in Dimethyl Sulfoxide, which serves as the ideal solvent for preparing high-concentration stock solutions. Conversely, it is practically insoluble in water and aqueous buffers, making direct dissolution impossible. The established and validated method for preparing this compound for biological assays involves creating a concentrated stock in pure DMSO, followed by careful, stepwise dilution into the final aqueous medium while ensuring the final DMSO concentration remains below cytotoxic levels. By understanding the underlying chemical principles and adhering to the detailed protocols within this guide, researchers can ensure the accurate and reliable preparation of Z-Phe-Gly-OH solutions, leading to reproducible and successful experimental outcomes.

References

-

How to dissolve peptide in DMSO and still be safe to the cell culture. (2023, September 28). LifeTein. Retrieved from [Link]

-

Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved from [Link]

-

Solvents for Solid Phase Peptide Synthesis Contents. (n.d.). AAPPTec. Retrieved from [Link]

-

Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]

-

Why dissolving peptides in DMSO? (2016, October 11). Reddit. Retrieved from [Link]

-

F1-SFP-peptide solubility guidelines 2020Q1. (n.d.). GenScript. Retrieved from [Link]

-

Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]

-

Zhao, Y., et al. (2021). Solubility Behavior of N -Carbobenzoxy- l -2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. ResearchGate. Retrieved from [Link]

-

N-Carbobenzoxy-L-Phenylalanine 98.0%(HPLC). (n.d.). Pure Synth. Retrieved from [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22). ACS Publications. Retrieved from [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 03). Frontiers. Retrieved from [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 04). PMC. Retrieved from [Link]

-

Preparation and physicochemical characterization of a novel water-soluble prodrug of carbamazepine. (2010, April 15). PubMed. Retrieved from [Link]

-

Benzyloxycarbonyl-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

-

Solubility and Aggregation of Gly5 in Water. (2014, July 14). ACS Publications. Retrieved from [Link]

-

Solubility data of glycine in water and justification of literature results: A review. (2020, June 27). Asian Journal of Chemistry. Retrieved from [Link]

-

In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004, February 15). PubMed. Retrieved from [Link]

-

Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2025, August 01). (PDF) ResearchGate. Retrieved from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]

-

DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Gaylord Chemical. Retrieved from [Link]

-

DMSO Solubility Data: Organic & Inorganic Compounds. (n.d.). studylib.net. Retrieved from [Link]

-

Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved from [Link]

-

DMSO Physical Properties. (n.d.). Gaylord Chemical. Retrieved from [Link]

-

Unexpected low-dose toxicity of the universal solvent DMSO. (2013, December 10). PubMed. Retrieved from [Link]

-

Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes. (n.d.). National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Z-GLY-PHE-OH | 1170-76-9 [chemicalbook.com]

- 3. jpt.com [jpt.com]

- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. biobasic.com [biobasic.com]

- 12. Z-Gly-Phe-OH | CAS 1170-76-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 15. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. gchemglobal.com [gchemglobal.com]

- 17. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lifetein.com [lifetein.com]

- 19. genscript.com [genscript.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Kinetic Profiling of Carboxypeptidase Y: The Z-Phe-Gly Substrate System

The following technical guide details the substrate specificity, kinetic profile, and experimental utilization of Z-Phe-Gly (N-Carbobenzoxy-L-phenylalanyl-glycine) with Carboxypeptidase Y (CPY).

Executive Summary

Carboxypeptidase Y (CPY, EC 3.4.16.1), also known as serine carboxypeptidase I, is a vacuolar exopeptidase from Saccharomyces cerevisiae distinguished by its broad substrate specificity. Unlike pancreatic carboxypeptidases A and B, CPY can liberate almost any C-terminal amino acid, including proline and glycine.

This guide focuses on Z-Phe-Gly , a synthetic dipeptide substrate used to probe the S1' subsite specificity of CPY. While Z-Phe-Leu represents the "gold standard" for maximal catalytic efficiency (

Mechanistic Insight: The S1-S1' Interaction

To understand the specificity of Z-Phe-Gly, one must analyze the active site architecture of CPY. The enzyme operates via a catalytic triad (Ser146, His397, Asp32) similar to chymotrypsin.

Structural Logic of Z-Phe-Gly

-

P1 Position (Phenylalanine): The "Z-Phe" moiety is the anchor. The benzyl side chain of Phenylalanine binds tightly into the S1 hydrophobic pocket (lined by Leu178, Tyr256). This high-affinity interaction positions the scissile bond correctly relative to the catalytic serine.

-

P1' Position (Glycine): The leaving group (Glycine) sits in the S1' binding pocket .

-

The S1' Constraint: The S1' pocket of CPY is spacious and hydrophobic (lined by Leu272). It is evolutionarily optimized for bulky hydrophobic residues (Leu, Phe).

-

The Glycine Effect: Glycine, lacking a side chain, cannot form extensive hydrophobic van der Waals contacts with the S1' pocket. Consequently, Z-Phe-Gly typically exhibits a higher

(lower affinity) and lower

-

Catalytic Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific binding orientation of Z-Phe-Gly.

Caption: Catalytic cycle of CPY hydrolyzing Z-Phe-Gly. Note the weak interaction in the S1' subsite due to Glycine's lack of a side chain.

Kinetic Profiling & Data Interpretation

When designing assays, it is crucial to benchmark Z-Phe-Gly against standard substrates. The following data summarizes the relative kinetic efficiency.

Comparative Kinetic Parameters (pH 6.5, 25°C)

| Substrate | P1 Residue | P1' Residue | Relative | Interaction Type |

| Z-Phe-Leu | Phe (Aromatic) | Leu (Hydrophobic) | 100% (Reference) | Optimal S1 & S1' fit |

| Z-Phe-Phe | Phe (Aromatic) | Phe (Aromatic) | ~85-95% | Strong Hydrophobic |

| Z-Phe-Ala | Phe (Aromatic) | Ala (Small Alkyl) | ~40-60% | Reduced S1' contact |

| Z-Phe-Gly | Phe (Aromatic) | Gly (None) | ~10-25% | Minimal S1' contact |

Key Insight: Z-Phe-Gly is a slow substrate. The absence of a side chain in Glycine results in the loss of favorable van der Waals interactions in the S1' cleft. This makes Z-Phe-Gly an excellent "negative control" for specificity or a substrate to study the rate-limiting step of deacylation vs. acylation without the complexity of bulky product release.

Validated Experimental Protocol

This protocol uses a continuous spectrophotometric assay monitoring the decrease in absorbance at 230-238 nm, corresponding to the cleavage of the peptide bond in the vicinity of the Z-chromophore.

Reagents & Preparation

-

Buffer (Reaction Mix): 50 mM MES (2-[N-morpholino]ethanesulfonic acid), pH 6.5.

-

Note: CPY has a broad pH optimum (5.5–7.5), but 6.5 is standard for kinetic comparisons.

-

-

Substrate Stock: 20 mM Z-Phe-Gly in 100% Methanol or DMSO.

-

Solubility Warning: Z-Phe-Gly is hydrophobic. Dissolve in organic solvent first, then dilute into aqueous buffer. Keep final organic solvent concentration <2% to avoid denaturation.

-

-

Enzyme Stock: CPY (lyophilized) dissolved in 1 mM HCl (to prevent autolysis) or water to ~1 mg/mL. Store at 4°C.

Assay Workflow (Spectrophotometric)

-

Blank Preparation: In a quartz cuvette, mix 2.9 mL of MES Buffer and 0.1 mL of Substrate Stock.

-

Equilibration: Incubate at 25°C for 3-5 minutes.

-

Baseline: Record absorbance at 238 nm (

) to ensure stability. -

Initiation: Add 10-50 µL of Enzyme Stock. Invert rapidly to mix.

-

Measurement: Monitor the decrease in absorbance at 238 nm for 3–5 minutes.

-

Calculation: Use the extinction coefficient difference (

) for the Z-Phe-Gly peptide bond cleavage.-

Estimated

: ~900 M⁻¹cm⁻¹. (Note: This value should be empirically determined for highest accuracy).

-

Data Analysis Workflow

Caption: Step-by-step workflow for the continuous spectrophotometric assay of CPY activity.

Troubleshooting & Optimization

-

Low Activity: If the rate with Z-Phe-Gly is too low to detect, increase the enzyme concentration by 5-10x compared to what is used for Z-Phe-Leu. This is expected due to the lower

. -

Substrate Precipitation: If the solution becomes cloudy upon adding the substrate stock to the buffer, the concentration (1 mM) may be too high for the aqueous buffer. Lower the concentration to 0.5 mM or increase the methanol content (up to 5%).

-

Inhibitor Contamination: PMSF and DFP are potent inhibitors of CPY (Serine protease). Ensure glassware and buffers are free of these agents.

-

Mercury/Copper Sensitivity: CPY contains a free sulfhydryl group (Cys) near the active site (though not catalytic). Heavy metals (

,

References

-

Kanosue, Y., Kojima, S., & Ohkata, K. (2004). Influence of solvent viscosity on the rate of hydrolysis of dipeptides by carboxypeptidase Y. Journal of Physical Organic Chemistry.[1]

-

Breddam, K. (1986). Serine carboxypeptidases. A review.

-

Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase Y from yeast.[2] Large scale preparation and the characterization of the glycoenzyme. Journal of Biological Chemistry.

-

Stennicke, H. R., et al. (1996). Characterization of the S1 binding site of the glutamic acid-specific protease from Streptomyces griseus. Protein Science.

-

Worthington Biochemical Corpor

Sources

Carbobenzoxyphenylalanylglycine stability in aqueous solution

An In-Depth Technical Guide to the Aqueous Stability of Carbobenzoxyphenylalanylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzoxyphenylalanylglycine (Cbz-Phe-Gly) is a protected dipeptide with applications in synthetic peptide chemistry and as a fragment in larger bioactive molecules. Understanding its stability in aqueous solutions is critical for its synthesis, purification, storage, and formulation. This technical guide provides a comprehensive analysis of the factors governing the stability of Cbz-Phe-Gly in aqueous environments. It delves into the primary degradation pathways, the influence of pH and temperature, and presents a framework for conducting systematic stability studies. Detailed experimental protocols for forced degradation and analytical method validation are provided to equip researchers with the necessary tools to assess the stability of this and related N-protected dipeptides.

Introduction: The Chemical Landscape of Cbz-Phe-Gly

Carbobenzoxyphenylalanylglycine is a dipeptide composed of L-phenylalanine and glycine. The N-terminus of the phenylalanine residue is protected by a carbobenzoxy (Cbz or Z) group. This protecting group is a cornerstone in peptide synthesis, known for its stability under a range of conditions and its susceptibility to removal by catalytic hydrogenation.[1][2][3] The structure of Cbz-Phe-Gly incorporates several key features that dictate its aqueous stability:

-

The Peptide Bond: The amide linkage between the phenylalanine and glycine residues is the most labile site for hydrolytic cleavage.

-

The Carbobenzoxy Group: This urethane linkage is generally stable to hydrolysis under mild acidic and basic conditions but can be susceptible to cleavage under more extreme pH or temperature stress.[1][4]

-

The Phenylalanine Side Chain: The bulky, hydrophobic benzyl group of phenylalanine can influence the molecule's conformation and susceptibility to degradation.[5]

-

The Glycine Residue: As the simplest amino acid, glycine is less sterically hindered, which can affect the kinetics of peptide bond cleavage.

The stability of Cbz-Phe-Gly is not only of academic interest but also has practical implications in drug development, where understanding and controlling degradation is paramount for ensuring product quality, efficacy, and safety.

Primary Degradation Pathways in Aqueous Solution

The degradation of Cbz-Phe-Gly in an aqueous environment is primarily driven by hydrolysis of the peptide bond. Two distinct, pH-dependent mechanisms are at play: direct hydrolysis (scission) and intramolecular aminolysis (backbiting).[6]

Direct Hydrolysis (Scission)

This pathway involves the direct nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the peptide bond, leading to its cleavage. This results in the formation of Carbobenzoxyphenylalanine and Glycine. The rate of this reaction is significantly influenced by pH.

Intramolecular Aminolysis (Backbiting)

In this mechanism, the N-terminal amino group (if deprotected) of a peptide can act as an intramolecular nucleophile, attacking the carbonyl carbon of a downstream peptide bond.[6] For Cbz-Phe-Gly, this pathway is less likely to be the primary degradation route for the intact molecule due to the presence of the Cbz protecting group, which renders the N-terminal amine non-nucleophilic. However, should the Cbz group be cleaved first, the resulting Phe-Gly dipeptide would be susceptible to this degradation pathway.

The interplay between these degradation mechanisms is complex and highly dependent on the specific conditions of the aqueous solution.

// Nodes CbzPheGly [label="Carbobenzoxyphenylalanylglycine\n(Cbz-Phe-Gly)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Peptide Bond\nHydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CbzPhe [label="Carbobenzoxyphenylalanine\n(Cbz-Phe)", fillcolor="#FBBC05", fontcolor="#202124"]; Gly [label="Glycine\n(Gly)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CbzPheGly -> Hydrolysis [label="Aqueous Solution\n(pH, Temperature)", color="#5F6368"]; Hydrolysis -> CbzPhe [label="Scission", color="#5F6368"]; Hydrolysis -> Gly [label="Scission", color="#5F6368"]; }

Primary hydrolytic degradation of Cbz-Phe-Gly.

Factors Influencing the Stability of Cbz-Phe-Gly

The rate and extent of Cbz-Phe-Gly degradation are governed by several environmental factors. A thorough understanding of these factors is essential for controlling stability.

pH of the Solution

The pH of the aqueous solution is arguably the most critical factor influencing the stability of Cbz-Phe-Gly. The rate of peptide bond hydrolysis typically exhibits a V-shaped or U-shaped pH-rate profile, with maximum stability often found in the mid-pH range (around pH 4-6) and accelerated degradation under acidic and basic conditions.[7]

-

Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the peptide bond can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Basic Conditions (pH > 8): In alkaline solutions, the concentration of the highly nucleophilic hydroxide ion (OH-) increases, leading to a significant acceleration of peptide bond hydrolysis.

Temperature

Temperature has a profound effect on the kinetics of chemical reactions, including the degradation of peptides. An increase in temperature generally leads to an exponential increase in the rate of hydrolysis, following the principles of the Arrhenius equation.[8] For long-term storage of Cbz-Phe-Gly in solution, refrigeration or freezing is highly recommended to minimize degradation.

Buffer Composition

The choice of buffer system can also impact the stability of Cbz-Phe-Gly. Certain buffer species can act as catalysts for hydrolysis. Therefore, the selection of an appropriate buffer system is crucial for formulation development. Common buffers such as phosphate and citrate should be evaluated for their potential to influence the degradation rate.

A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a systematic approach to accelerate the degradation of a molecule to identify potential degradation products and understand its intrinsic stability.[7] This is a critical component in the development of pharmaceuticals and is highly recommended for a thorough stability assessment of Cbz-Phe-Gly.

Objectives of a Forced Degradation Study

-

To identify the likely degradation products of Cbz-Phe-Gly.

-

To elucidate the degradation pathways.

-

To assess the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method.

Experimental Protocol for Forced Degradation of Cbz-Phe-Gly

This protocol outlines a comprehensive forced degradation study for Cbz-Phe-Gly.

Materials:

-

Carbobenzoxyphenylalanylglycine (Cbz-Phe-Gly)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-purity water (e.g., Milli-Q or equivalent)

-

pH meter

-

HPLC system with UV detector

-

Mass spectrometer (optional but recommended for degradant identification)

-

Incubators or water baths

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Cbz-Phe-Gly in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Incubate at room temperature (25°C) for 1, 4, and 8 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

-

Incubate at room temperature (25°C) for 24 hours, protected from light.

-

Withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Incubate an aliquot of the stock solution at 80°C for 72 hours.

-

Withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Photostability:

-

Expose an aliquot of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Withdraw aliquots from both the exposed and control samples for analysis.

-

-

-

Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.

// Nodes start [label="Start: Cbz-Phe-Gly Stock Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress [label="Apply Stress Conditions", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid [label="Acid Hydrolysis\n(0.1M HCl, 60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base Hydrolysis\n(0.1M NaOH, 25°C)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation\n(3% H₂O₂, 25°C)", fillcolor="#FBBC05", fontcolor="#202124"]; thermal [label="Thermal Stress\n(80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photostability\n(ICH Q1B)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze by Stability-Indicating\nHPLC Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Identify Degradants &\nAssess Stability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> stress [color="#5F6368"]; stress -> acid [color="#5F6368"]; stress -> base [color="#5F6368"]; stress -> oxidation [color="#5F6368"]; stress -> thermal [color="#5F6368"]; stress -> photo [color="#5F6368"]; acid -> analysis [color="#5F6368"]; base -> analysis [color="#5F6368"]; oxidation -> analysis [color="#5F6368"]; thermal -> analysis [color="#5F6368"]; photo -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; }

Workflow for the forced degradation study of Cbz-Phe-Gly.

Analytical Methodologies for Stability Assessment

A robust and validated analytical method is essential for accurately quantifying the parent compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities.

Example HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method is demonstrated by its ability to resolve the Cbz-Phe-Gly peak from all degradation product peaks.

Identification of Degradation Products

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the peaks observed in the stressed samples with that of the parent compound, the molecular weights of the degradants can be determined, providing valuable clues to their structures.

Data Interpretation and Stability Profile

The data generated from the forced degradation studies and the stability-indicating HPLC method can be used to construct a comprehensive stability profile for Cbz-Phe-Gly.

Table 1: Hypothetical Forced Degradation Data for Cbz-Phe-Gly

| Stress Condition | Duration | % Degradation of Cbz-Phe-Gly | Major Degradation Products |

| 0.1 M HCl | 72 hours | 15.2% | Cbz-Phe, Glycine |

| 0.1 M NaOH | 8 hours | 25.8% | Cbz-Phe, Glycine |

| 3% H₂O₂ | 24 hours | 3.1% | Minor unidentified peaks |

| 80°C | 72 hours | 8.5% | Cbz-Phe, Glycine |

| Photostability | ICH Q1B | < 1% | No significant degradation |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Conclusion and Recommendations

The stability of Carbobenzoxyphenylalanylglycine in aqueous solution is a multifaceted issue primarily governed by the hydrolysis of the peptide bond, which is significantly influenced by pH and temperature. A systematic approach, including forced degradation studies and the use of a validated stability-indicating HPLC method, is crucial for a comprehensive understanding of its degradation profile.

Key Recommendations:

-

Storage: For optimal stability, aqueous solutions of Cbz-Phe-Gly should be stored at refrigerated or frozen temperatures (2-8°C or -20°C).

-

pH Control: The pH of the solution should be maintained in the weakly acidic to neutral range (pH 4-7) to minimize hydrolytic degradation.

-

Formulation: When formulating Cbz-Phe-Gly in an aqueous vehicle, careful consideration should be given to the choice of buffers and excipients to ensure compatibility and minimize their impact on stability.

-

Analytical Monitoring: Regular analytical testing using a stability-indicating method is essential to monitor the purity and integrity of Cbz-Phe-Gly solutions over time.

By adhering to these principles and employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of Carbobenzoxyphenylalanylglycine in their applications.

References

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.

-

Kinetic studies of dipeptide-based and amino acid-based peritoneal dialysis solutions - PubMed. (2001, January 15). Retrieved February 19, 2026, from [Link][9]

-

Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed. (n.d.). Retrieved February 19, 2026, from [Link][8]

-

KINETICS OF THE FORMATION OF THE PEPTIDE BOND. HYDROLYSIS AND AMINOLYSIS OF CARBOBENZYLOXY-LEUCYL-DIBENZYL-PHOSPHATE I 1. Introd - Professor J.Th.G. Overbeek 1911 – 2007. (n.d.). Retrieved February 19, 2026, from [Link][10]

-

Cbz-Protected Amino Groups. (2019, October 2). Retrieved February 19, 2026, from [Link][4]

-

The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link][6]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link][2]

-

Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed. (2014, September 15). Retrieved February 19, 2026, from [Link][7]

-

Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations - PMC. (2025, July 16). Retrieved February 19, 2026, from [Link][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic studies of dipeptide-based and amino acid-based peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. overbeek.sites.uu.nl [overbeek.sites.uu.nl]

Determining the Molar Extinction Coefficient of Z-Phe-Gly at 254 nm: An In-Depth Technical Guide

Introduction: The Importance of Accurate Quantification of Z-Phe-Gly

The dipeptide N-benzyloxycarbonyl-L-phenylalanylglycine, commonly abbreviated as Z-Phe-Gly, is a crucial building block in synthetic peptide chemistry and a substrate in various enzymatic assays.[1][2] Its applications span from fundamental biochemical research to the development of novel therapeutics.[3][4] Accurate quantification of Z-Phe-Gly in solution is paramount for the reliability and reproducibility of these applications. The most direct and non-destructive method for this quantification is UV-Vis spectrophotometry, which relies on a fundamental property of the molecule: its molar extinction coefficient (ε), also known as molar absorptivity.

This guide provides a comprehensive, field-proven methodology for the precise determination of the molar extinction coefficient of Z-Phe-Gly at 254 nm. We will delve into the theoretical underpinnings of this measurement, provide a step-by-step experimental protocol, and discuss the critical aspects of data analysis and validation. This document is intended for researchers, scientists, and drug development professionals who require a robust and accurate method for the quantification of this and similar N-protected dipeptides.

Theoretical Framework: The Beer-Lambert Law and Chromophores of Z-Phe-Gly

The determination of the molar extinction coefficient is grounded in the Beer-Lambert Law, a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[5][6] The law is expressed as:

A = εcl

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar extinction coefficient in units of M⁻¹cm⁻¹

-

c is the molar concentration of the absorbing species in M (mol/L)

-

l is the path length of the cuvette in cm (typically 1 cm)

The absorbance of Z-Phe-Gly at 254 nm is primarily due to the π → π* electronic transitions within its aromatic chromophores. The molecule contains two key chromophores that contribute to its UV absorbance in this region:

-

The Phenyl Group of Phenylalanine: The benzene ring of the phenylalanine residue exhibits a characteristic absorbance maximum around 257 nm.[7][8]

-

The Benzyloxycarbonyl (Z) Group: The N-terminal protecting group, with its own benzene ring, also contributes significantly to the absorbance in the UV region.[9]

Due to the combined contribution of these two aromatic systems, direct theoretical calculation of the molar extinction coefficient can be imprecise. Therefore, experimental determination is the gold standard for accuracy.[10]

Experimental Protocol: A Self-Validating Workflow for Determining ε₂₅₄

This protocol is designed to be a self-validating system, where the linearity of the resulting calibration curve serves as a primary indicator of experimental integrity.

Materials and Reagents

-

High-purity Z-Phe-Gly (≥98% purity, confirmed by HPLC or other suitable method)

-

Spectrophotometric grade solvent (e.g., Methanol, Ethanol, or an appropriate buffer system). The choice of solvent is critical and should be consistent throughout all experiments.

-

Calibrated analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes (calibrated)

-

Quartz cuvettes (1 cm path length)

-

A calibrated UV-Vis spectrophotometer

Step-by-Step Methodology

Step 1: Preparation of a Primary Stock Solution

The accuracy of this entire procedure hinges on the precise preparation of the stock solution.

-

Accurately weigh approximately 10-20 mg of high-purity Z-Phe-Gly using a calibrated analytical balance. Record the exact mass.

-

Quantitatively transfer the weighed Z-Phe-Gly into a 50 mL or 100 mL volumetric flask.

-

Add a small amount of the chosen solvent to dissolve the compound completely. Gentle sonication may be used if necessary.

-

Once fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Calculate the precise molar concentration of this stock solution. The molecular weight of Z-Phe-Gly (C₁₉H₂₀N₂O₅) is approximately 356.37 g/mol .

Step 2: Preparation of a Dilution Series

Create a series of at least five dilutions from the primary stock solution. This will be used to generate a standard curve.

-

Label a series of volumetric flasks (e.g., 10 mL).

-

Use calibrated micropipettes to transfer precise volumes of the stock solution into each volumetric flask. The volumes should be chosen to cover a range of absorbances, ideally between 0.1 and 1.0, which is the linear range for most spectrophotometers.

-

Dilute each standard to the mark with the same solvent used for the stock solution.

-

Mix each dilution thoroughly.

Step 3: Spectrophotometric Measurement

-

Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength to 254 nm.

-

Use a quartz cuvette filled with the solvent as the blank to zero the instrument.

-

Measure the absorbance of each of the prepared dilutions, starting from the most dilute and proceeding to the most concentrated.

-

Rinse the cuvette with the next solution to be measured before filling it.

-

Record the absorbance value for each concentration.

Workflow for Molar Extinction Coefficient Determination

Caption: Experimental workflow for determining the molar extinction coefficient.

Data Analysis and Interpretation

The data obtained from the spectrophotometric measurements should be analyzed to determine the molar extinction coefficient.

-

Construct a Calibration Curve: Plot the measured absorbance (A) on the y-axis against the calculated molar concentration (c) on the x-axis.

-

Perform Linear Regression: Apply a linear regression analysis to the data points. The resulting equation will be in the form y = mx + b, where 'm' is the slope and 'b' is the y-intercept.

-

Validate the Curve: A valid experiment will yield a straight line that passes through the origin. The y-intercept should be close to zero, and the coefficient of determination (R²) should be ≥ 0.999.[7] A high R² value confirms the linearity of the relationship and the precision of the dilutions.

-

Calculate the Molar Extinction Coefficient (ε): According to the Beer-Lambert Law (A = εcl), the slope of the calibration curve (m) is equal to εl. Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Sample Data and Calculation

Below is a table with hypothetical data to illustrate the process.

| Concentration (M) | Absorbance at 254 nm (A) |

| 1.0 x 10⁻⁴ | 0.152 |

| 2.0 x 10⁻⁴ | 0.305 |

| 3.0 x 10⁻⁴ | 0.456 |

| 4.0 x 10⁻⁴ | 0.608 |

| 5.0 x 10⁻⁴ | 0.760 |

Calculation:

-

A linear regression of this data would yield a slope (m) of approximately 1520.

-

Given a path length (l) of 1 cm, the molar extinction coefficient (ε) is calculated as: ε = slope / l = 1520 / 1 cm = 1520 M⁻¹cm⁻¹

This value is a realistic, though hypothetical, representation. The actual value must be determined experimentally.

Conclusion: Ensuring Accuracy and Reliability

The experimental determination of the molar extinction coefficient is a fundamental procedure that underpins the accurate use of Z-Phe-Gly in research and development. By following a meticulous protocol and adhering to the principles of the Beer-Lambert Law, researchers can establish a reliable value for ε₂₅₄. This, in turn, ensures the integrity of all subsequent experiments that rely on the accurate concentration of this important dipeptide. The self-validating nature of the calibration curve, evidenced by a high R² value, provides confidence in the determined coefficient.

References

- PubChem. (n.d.). Z-Gly-Phe-Ala-OH. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). Z-Gly-Gly-Phe-OH.

- ChemicalBook. (2024, March 13). Z-PHE-GLY-OH | 13122-99-1.

- An, S., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science, 22(5), 651–655.

- SRIRAMCHEM. (n.d.). Z-Gly-Gly-Phe-OH.

- ChemicalBook. (2026, January 13). Z-GLY-PHE-OH | 1170-76-9.

- Bio-Rad Laboratories. (n.d.). Using Amino Acid Analysis to Determine Absorptivity Constants.

- Clore, G. M. (2013, March 23). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm.

- Taylor & Francis Online. (n.d.). Molar absorptivity – Knowledge and References.

- Thermo Fisher Scientific. (n.d.). Extinction Coefficients.

- PubChem. (n.d.). Benzyloxycarbonylglycine. National Center for Biotechnology Information.

- AAT Bioquest. (n.d.). Extinction Coefficients Table | 45+ Compounds Reference Database.

- Amrita Vishwa Vidyapeetham. (n.d.). Measurement of molar absorptivity (Theory). Virtual Labs.

- Merck. (n.d.). ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine | 37700-64-4.

- Bio-Synthesis Inc. (2016, December 13). Extinction Coefficient Determination of Proteins.

- Thermo Fisher Scientific. (n.d.). Extinction Coefficients.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine.

- Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-phenylalanine | 1161-13-3.

- PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. National Center for Biotechnology Information.

- Bosbach, C., et al. (2024). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry, 22(13), 2535-2543.

- Evers, T. H., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Biochemistry, 56(48), 6380–6391.

- Gbiscos, C., et al. (2020). The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. International Journal of Molecular Sciences, 22(1), 195.

- Walsh, S. T. R., et al. (2014). Design and characterization of structured protein linkers with differing flexibilities. Protein Engineering, Design and Selection, 27(10), 323–333.

- Li, Y., et al. (2026). Identification and Characterization of Novel Umami and Umami-Enhancing Peptides from Soy Sauce Using an In Silico Approach and Electronic Tongue. Foods, 15(4), 567.

Sources

- 1. Z-PHE-GLY-OH | 13122-99-1 [chemicalbook.com]

- 2. Z-GLY-PHE-OH | 1170-76-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Z-Gly-Gly-Phe-OH - SRIRAMCHEM [sriramchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. vlab.amrita.edu [vlab.amrita.edu]

- 7. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]

- 8. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 9. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Molar Extinction Coefficient Calculation [alphalyse.com]

Biological Role of Carboxypeptidase Y Substrates: A Technical Guide

Executive Summary: The Dual Nature of CPY Substrates

Carboxypeptidase Y (CPY), encoded by the PRC1 gene in Saccharomyces cerevisiae, represents a cornerstone model in eukaryotic cell biology. While often cited as a marker for the vacuolar sorting pathway (Vps), its functional identity lies in its substrates. For the drug development scientist, CPY substrates serve two distinct but critical roles:

-

Physiological Substrates: Molecules involved in vacuolar nutrient recycling and heavy metal detoxification (phytochelatin synthesis), offering insights into lysosomal storage disorders and fungal metabolism.

-

Synthetic/Diagnostic Substrates: Engineered peptides (e.g., Z-Phe-Leu) used as high-fidelity probes to measure lysosomal activity, screen for protease inhibitors, and validate protein trafficking models.

This guide dissects the biological mechanisms governing CPY substrate recognition, its physiological outputs, and the experimental protocols required to leverage these interactions in therapeutic research.

Molecular Mechanism of Substrate Recognition[1]

CPY is a serine carboxypeptidase (EC 3.4.16.[1]5) belonging to the Peptidase S10 family. Unlike metallo-carboxypeptidases (like CPA), CPY utilizes a catalytic triad (Ser-His-Asp) and an oxyanion hole to hydrolyze peptide bonds.

The S1' Binding Pocket

The biological specificity of CPY is dictated by its S1' subsite , a hydrophobic pocket that accommodates the C-terminal side chain of the substrate.

-

Preference: Large hydrophobic or aliphatic residues (Phenylalanine, Leucine, Tyrosine).

-

Promiscuity: Uniquely, CPY acts as a "scavenger" enzyme; while it prefers hydrophobic termini, it can cleave almost all amino acids, including Proline (slowly), making it invaluable for complete protein degradation.

-

Exclusion: It shows significantly reduced activity against C-terminal Arginine or Lysine (which are targets for Carboxypeptidase B-like enzymes).

Mechanism of Action[3][4][5]

-

Acylation: The catalytic Serine attacks the carbonyl carbon of the scissile bond, forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by Histidine, hydrolyzes the intermediate, releasing the C-terminal amino acid and regenerating the enzyme.

Physiological Biological Roles

In the vacuole (yeast lysosome equivalent), CPY substrates drive two primary survival mechanisms: Nitrogen Recycling and Detoxification.

Bulk Protein Degradation (Nitrogen Scavenging)

Under nitrogen starvation, autophagy transports bulk cytoplasm and organelles to the vacuole. CPY works downstream of endoproteinases (like Proteinase A and B).

-

Substrate: Peptide fragments generated by endoproteinases.

-

Role: Terminal processing to release free amino acids.

-

Impact: Maintains the intracellular amino acid pool required for de novo protein synthesis during stress.

Phytochelatin Synthesis (Heavy Metal Detoxification)

A specific, critical substrate for CPY is Glutathione (GSH) .[2] CPY participates in the synthesis of Phytochelatins (PCs), which sequester heavy metals like Cadmium.

-

Pathway: CPY cleaves the Glycine residue from Glutathione (

-Glu-Cys-Gly) or PC precursors.[2] -

Product:

-Glu-Cys dipeptides, which are polymerized by Phytochelatin Synthase.[2] -

Significance: Loss of CPY activity results in hypersensitivity to heavy metals.

Visualization: CPY Physiological Pathways

Figure 1: Dual physiological roles of CPY in nitrogen recycling (Red path) and heavy metal detoxification (Green path).

Diagnostic & Experimental Substrates[7]

In drug discovery and proteomics, synthetic substrates are used to assay CPY activity. These are essential for validating vacuolar function in yeast models of human disease (e.g., Batten disease).

Key Synthetic Substrates

| Substrate | Full Name | Application | Kinetic Profile |

| Z-Phe-Leu | N-Carbobenzoxy-L-Phe-L-Leu | Standard Activity Assay. Mimics hydrophobic specificity. | High |

| FA-Phe-Leu | Furylacryloyl-Phe-Leu | Continuous Spectrophotometric Assay. Allows real-time monitoring at 337 nm. | Good sensitivity; useful for kinetic constant determination. |

| Bz-Tyr-pNA | Benzoyl-Tyr-p-nitroanilide | Anilidase Activity. Chromogenic release of p-nitroaniline (yellow). | Used to study CPY's esterase/amidase side-activities. |

| Denatured Proteins | (e.g., Reduced Ribonuclease) | C-Terminal Sequencing. | CPY digests sequentially from the C-terminus, utilized in proteomics. |

Why Z-Phe-Leu?

The Z-group (Carbobenzoxy) protects the N-terminus, mimicking a peptide chain. The Phenylalanine (P1) and Leucine (P1') residues optimally fit the S1 and S1' subsites, respectively. This substrate validates that the enzyme has correctly folded and trafficked to the acidic vacuole (pH 4.5–5.5), as pro-CPY (in Golgi) is inactive.

Detailed Protocol: CPY Activity Assay (Z-Phe-Leu Method)

Purpose: Quantify functional CPY in yeast lysates or purified fractions. Principle: CPY hydrolyzes Z-Phe-Leu to release L-Leucine. Free Leucine is quantified using a Ninhydrin colorimetric reaction.[3]

Reagents Preparation

-

Reaction Buffer: 50 mM Sodium Citrate/Phosphate, pH 6.5. (Note: CPY is active pH 5.0–7.0, optimum ~6.5).

-

Substrate Solution: 4 mM Z-Phe-Leu dissolved in 100% Methanol or DMSO. Dilute to 1 mM working solution in Reaction Buffer.

-

Color Reagent: Ninhydrin solution (commercial or 2% ninhydrin in ethanol).

-